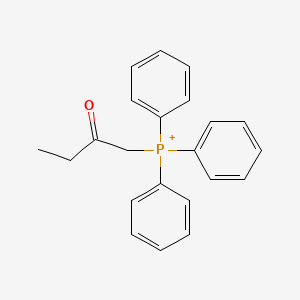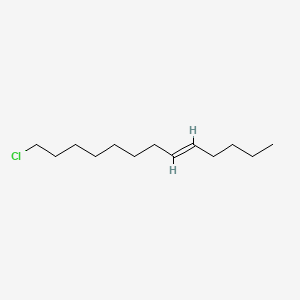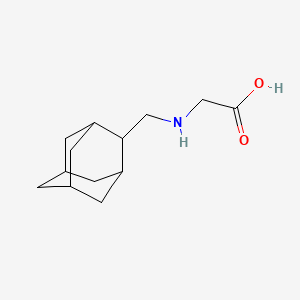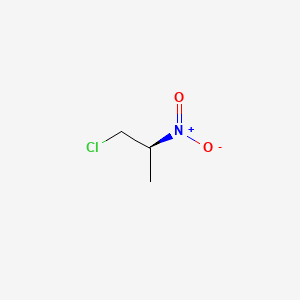
Propane, chloronitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, chloronitro-: is an organic compound with the molecular formula C₃H₆ClNO₂ . It is a derivative of propane where one hydrogen atom is replaced by a chlorine atom and another by a nitro group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of Chloropropane: One common method involves the nitration of chloropropane using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the process.
Chlorination of Nitropropane: Another method involves the chlorination of nitropropane using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of propane, chloronitro- often involves continuous flow reactors where the nitration or chlorination reactions can be carefully controlled. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Propane, chloronitro- can undergo oxidation reactions, often leading to the formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The chlorine atom in propane, chloronitro- can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted propane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propane, chloronitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propane, chloronitro- involves its reactivity due to the presence of both the chlorine and nitro groups. The nitro group is electron-withdrawing, making the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. The chlorine atom can be easily substituted, allowing for the formation of various derivatives. These properties make it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Chloronitromethane: Similar in structure but with a shorter carbon chain.
Chloronitroethane: Has one less carbon atom than propane, chloronitro-.
Nitropropane: Lacks the chlorine atom but has a similar nitro group.
Uniqueness: Propane, chloronitro- is unique due to the combination of both chlorine and nitro groups on a propane backbone. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
37809-02-2 |
|---|---|
Molekularformel |
C3H6ClNO2 |
Molekulargewicht |
123.54 g/mol |
IUPAC-Name |
(2S)-1-chloro-2-nitropropane |
InChI |
InChI=1S/C3H6ClNO2/c1-3(2-4)5(6)7/h3H,2H2,1H3/t3-/m0/s1 |
InChI-Schlüssel |
FPJNQQRSBJPGHM-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](CCl)[N+](=O)[O-] |
Kanonische SMILES |
CC(CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


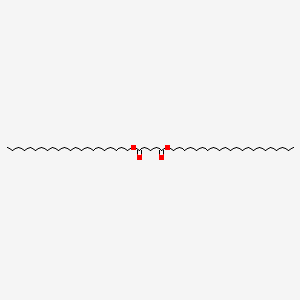
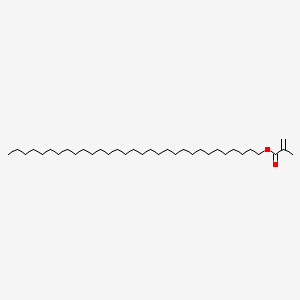

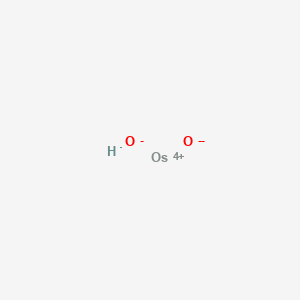
![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
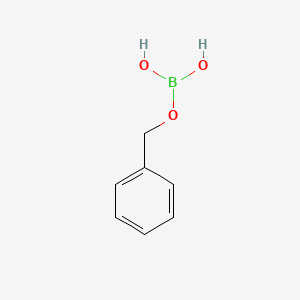

![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)

